An In-Depth Technical Guide to the Synthesis of 4-Ethynylpyridin-3-ol
An In-Depth Technical Guide to the Synthesis of 4-Ethynylpyridin-3-ol
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Ethynylpyridin-3-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is centered around the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This document offers a detailed exploration of the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis, from precursor preparation to final product isolation and characterization. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthetic route.
Introduction
Heterocyclic compounds containing the pyridine scaffold are ubiquitous in medicinal chemistry and materials science. The introduction of an ethynyl group onto this scaffold, as in 4-Ethynylpyridin-3-ol, provides a versatile chemical handle for further functionalization through reactions such as click chemistry, polymerization, and further cross-coupling reactions. The dual presence of the nucleophilic hydroxyl group and the reactive terminal alkyne makes 4-Ethynylpyridin-3-ol a particularly attractive, yet challenging, synthetic target. This guide details a logical and efficient approach to its synthesis.
Retrosynthetic Strategy
A logical retrosynthetic analysis of 4-Ethynylpyridin-3-ol points to a Sonogashira cross-coupling reaction as the key bond-forming step. This strategy disconnects the target molecule at the C(sp)-C(sp²) bond, identifying a 4-halopyridin-3-ol derivative and a protected acetylene as the primary synthons.
Caption: Simplified catalytic cycles of the Sonogashira reaction.
Choice of Protected Alkyne
Directly using acetylene gas is impractical and hazardous in a standard laboratory setting. Therefore, a protected alkyne surrogate is employed. Trimethylsilylacetylene (TMSA) is a common choice due to its affordability and the relative ease of removing the TMS group. For more sensitive substrates, the bulkier Triisopropylsilylacetylene (TIPSA) can be used, as the TIPS group is more robust and less prone to premature desilylation. [1][2]
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of a 4-halopyridin-3-ol (assuming the hydroxyl group is protected if necessary) with trimethylsilylacetylene.
Materials:
-
4-Bromo-3-(tert-butyldimethylsilyloxy)pyridine
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 4-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF or DMF via syringe.
-
Add triethylamine (2.0-3.0 eq) to the mixture.
-
Add trimethylsilylacetylene (1.2-1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) under a nitrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude product, 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol (with its hydroxyl protecting group), can be purified by flash column chromatography on silica gel. [3][4]
Parameter Condition Rationale Catalyst Pd(PPh₃)₂Cl₂ / CuI Standard and effective catalyst system for Sonogashira couplings. [5] Solvent THF or DMF Aprotic solvents that solubilize the reactants and catalysts. Base Triethylamine (TEA) Acts as a scavenger for the H-X formed and aids in the formation of the copper acetylide. [6] Temperature Room Temp to 50 °C Mild conditions are sufficient for reactive aryl bromides/iodides, minimizing side reactions. [7] | Atmosphere | Inert (Nitrogen/Argon) | Prevents the oxidative homocoupling of the alkyne (Glaser coupling). [8]|
Part III: Deprotection of the Silyl Group
The final step is the removal of the silyl protecting group from the alkyne to furnish the terminal alkyne. This is typically achieved using a fluoride source. Concurrently, if a silyl protecting group was used for the hydroxyl moiety, it will likely be cleaved in this step.
Experimental Protocol: Desilylation
Materials:
-
Crude or purified 4-[2-(trimethylsilyl)ethynyl]-3-(tert-butyldimethylsilyloxy)pyridine
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected intermediate in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBAF (1.1 eq per silyl group) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, 4-Ethynylpyridin-3-ol, can be purified by flash column chromatography or recrystallization.
Characterization
The structure of the final product, 4-Ethynylpyridin-3-ol, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the pyridine ring protons and a characteristic singlet for the acetylenic proton (typically δ 3.0-3.5 ppm).
-
¹³C NMR: Expect signals for the pyridine carbons and two signals for the alkyne carbons (typically δ 80-90 ppm). [9]* Mass Spectrometry: To confirm the molecular weight (119.12 g/mol ). [10]* IR Spectroscopy: A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and around 2100 cm⁻¹ for the C≡C stretch.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) Iodide: Can be an irritant. Avoid inhalation and skin contact.
-
Amines (TEA): Triethylamine is corrosive and has a strong, unpleasant odor. Always handle in a fume hood.
-
Solvents (THF, DMF): These are flammable and can be harmful if inhaled or absorbed through the skin.
-
Final Product: The toxicity of 4-Ethynylpyridin-3-ol has not been fully established. As with any new compound, it should be handled with care, assuming it is potentially hazardous. [11]
Conclusion
The synthesis of 4-Ethynylpyridin-3-ol is effectively achieved through a strategic application of the Sonogashira cross-coupling reaction. This guide outlines a reliable pathway that involves the coupling of a suitable 4-halopyridin-3-ol precursor with a silyl-protected acetylene, followed by a straightforward deprotection step. Careful consideration of reaction conditions, particularly the use of an inert atmosphere and appropriate choice of catalysts and base, is critical to minimizing side reactions and maximizing yield. This methodology provides researchers with a powerful tool for accessing this versatile heterocyclic building block for further exploration in drug discovery and materials science.
References
-
Redalyc. Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
SynArchive. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
PubChem. 4-Ethynylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
National Institutes of Health (NIH). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Organic Chemistry Portal. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Available at: [Link]
-
NIST WebBook. Pyridine, 4-ethenyl-. Available at: [Link]
-
Preprints.org. Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Available at: [Link]
-
SpectraBase. 4-Ethynyl pyridine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
-
ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]
-
ACS Publications. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Available at: [Link]
-
PubMed. Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Available at: [Link]
-
National Institutes of Health (NIH). Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Available at: [Link]
-
NextSDS. 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol — Chemical Substance Information. Available at: [Link]
-
University of Nottingham. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Available at: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at: [Link]
-
Sci-Hub. Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. Available at: [Link]
-
Chemsrc. 3-Ethynylpyridine. Available at: [Link]
-
MDPI. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Available at: [Link]
-
ResearchGate. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites. Available at: [Link]
-
RSC Publishing. Synthesis, photoluminescence, catalysis and multilayer film assembly of an ethynylpyridine platinum compound. Available at: [Link]
-
PubChem. 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol. Available at: [Link]
- Google Patents. Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
-
National Institutes of Health (NIH). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available at: [Link]
-
National Institutes of Health (NIH). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Available at: [Link]
- Google Patents. Process for preparing 4-hydroxypyridines.
- Google Patents. Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]
-
RSC Publishing. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Available at: [Link]
-
Semantic Scholar. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. Available at: [Link]
-
PubChem. 4-Methylpyridin-3-ol. Available at: [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol (C10H13NOSi) [pubchemlite.lcsb.uni.lu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. spectrabase.com [spectrabase.com]
- 10. 142503-07-9|3-Ethynylpyridin-4-ol|BLDPharm [bldpharm.com]
- 11. 4-Ethynylpyridine | C7H5N | CID 642801 - PubChem [pubchem.ncbi.nlm.nih.gov]

